Orthogonal Base-Pairing with Isoguanine in PCR
Isocytosine (isoC) forms a specific, three-hydrogen-bond base pair with isoguanine (isoG) that is orthogonal to the canonical A–T and G–C pairs [1]. This property has been harnessed in polymerase chain reaction (PCR) applications to incorporate a quencher-labeled isoG for site-specific, multiplexed DNA detection, achieving sensitivity down to the single-copy level [2]. In contrast, cytosine cannot form this orthogonal pair, as it would bind with guanine from the target DNA, leading to non-specific signal and false positives.
| Evidence Dimension | Enzymatic Incorporation Specificity in PCR |
|---|---|
| Target Compound Data | Forms a specific isoC:isoG base pair orthogonal to A–T and G–C; enables single-copy sensitivity detection in a closed-tube format [2] |
| Comparator Or Baseline | Cytosine (C): Forms C–G base pair, interfering with the standard genetic alphabet and preventing orthogonal detection |
| Quantified Difference | Isocytosine enables a functional third base pair; cytosine does not. Detection method demonstrates single-copy sensitivity [2] |
| Conditions | In vitro PCR amplification and fluorescent detection assays |
Why This Matters
This orthogonal base-pairing is the foundational requirement for building semi-synthetic organisms with an expanded genetic code or for developing highly specific, multiplexed diagnostic assays that avoid cross-reactivity with natural DNA.
- [1] Switzer, C. Y., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine. Biochemistry, 32(39), 10489–10496. View Source
- [2] Sherrer, S. M., Fiala, K. A., Fowler, J. D., Newmister, S. A., Pryor, J. M., & Suo, Z. (2004). Nucleic acid analysis using an expanded genetic alphabet to quench fluorescence. Journal of the American Chemical Society, 126(14), 4550–4551. View Source
